molecular formula C18H17Cl2N3O3 B2487482 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034299-31-3

2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2487482
CAS No.: 2034299-31-3
M. Wt: 394.25
InChI Key: AXMFXGDUNKRFLU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2N3O3 and its molecular weight is 394.25. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity and Synthetic Applications

Research on similar structures to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide has shown that such compounds can undergo various chemical reactions, yielding a range of products depending on the oxidant and reaction conditions. This reactivity is crucial for synthesizing novel organic compounds with potential applications in drug development and materials science (Pailloux et al., 2007).

Corrosion Inhibition

Derivatives of N-(pyridin-2-yl) acetamide, closely related to the chemical structure of interest, have been synthesized and evaluated as corrosion inhibitors. These compounds exhibit promising inhibition efficiencies, which could be valuable for protecting metals and alloys in various industrial applications (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Compounds synthesized from starting materials similar to this compound have shown antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections (Hossan et al., 2012).

Antioxidant Activity

The antioxidant properties of compounds structurally related to this compound have been explored, indicating potential applications in preventing oxidative stress-related diseases (Nguyen et al., 2022).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-13-3-4-16(15(20)7-13)26-11-17(24)22-9-12-6-14(10-21-8-12)23-5-1-2-18(23)25/h3-4,6-8,10H,1-2,5,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFXGDUNKRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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